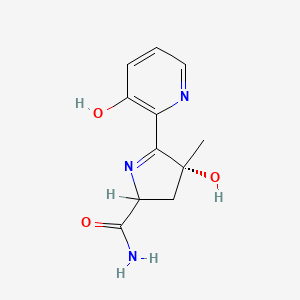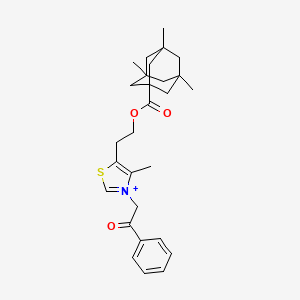![molecular formula C23H25N3O3 B1226525 2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1226525.png)
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a member of quinolines.
Applications De Recherche Scientifique
Gastroprokinetic Activity
Research indicates that compounds related to 2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide exhibit gastroprokinetic activity. A study by Kalo et al. (1995) found that specific analogues of this compound have potent effects on gastric emptying, emphasizing the importance of the morpholine ring and N-benzyl group for such activity (Kalo et al., 1995).
Antiallergy Agents
Althuis et al. (1980) synthesized a series of quinoline derivatives, including similar compounds, and evaluated them for antiallergy activity. The study suggested that certain structural features, such as a carboxylic acid moiety, contribute to optimal potency and oral absorption in these compounds (Althuis et al., 1980).
Diuretic Properties
A study by Shishkina et al. (2018) discovered that 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a structurally related compound, has strong diuretic properties and potential as a hypertension remedy (Shishkina et al., 2018).
Disease-Modifying Antirheumatic Drugs (DMARDs)
Baba et al. (1998) synthesized metabolites of a similar quinoline derivative, which showed anti-inflammatory effects in an adjuvant arthritic rat model, indicating potential as a new type of DMARD (Baba et al., 1998).
PET Imaging in Parkinson's Disease
Wang et al. (2017) synthesized HG-10-102-01, a structurally related compound, as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the potential of such compounds in neuroimaging applications (Wang et al., 2017).
Propriétés
Nom du produit |
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C23H25N3O3 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-28-18-8-6-17(7-9-18)22-16-20(19-4-2-3-5-21(19)25-22)23(27)24-10-11-26-12-14-29-15-13-26/h2-9,16H,10-15H2,1H3,(H,24,27) |
Clé InChI |
SGBBRKAISVWHMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226445.png)
![4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)
![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)
![1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)
![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)
![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
![2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)
![6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1226466.png)